molecular formula C17H22BNO2 B13460082 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile

Cat. No.: B13460082
M. Wt: 283.2 g/mol
InChI Key: TVAWQQLOMWXNDH-UHFFFAOYSA-N
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Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile is a complex organic compound that features a cyclobutane ring, a nitrile group, and a boron-containing dioxaborolane moiety

Chemical Reactions Analysis

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products

The major products formed from these reactions include various oxygenated derivatives, reduced forms of the compound, and substituted amides or esters .

Mechanism of Action

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane moiety. This moiety can undergo Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds . The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile is unique due to the combination of its cyclobutane ring and nitrile group with the boron-containing dioxaborolane moiety. This combination provides a versatile platform for various chemical transformations and applications in different fields .

Biological Activity

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile is a compound that incorporates a boron-containing moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H22BNO2C_{17}H_{22}BNO_2, with a molecular weight of approximately 283.17 g/mol. The structure features a cyclobutane ring and a boron-containing dioxaborolane group that contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H22BNO2C_{17}H_{22}BNO_2
Molecular Weight283.17 g/mol
Purity>98% (HPLC)
Storage Temperature2-8°C

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant anticancer activity. For instance, derivatives of boron compounds have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways and induction of apoptosis in cancer cells.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a similar boron-containing compound significantly reduced the viability of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Compounds with boron functionalities have also been investigated for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

  • Research Findings : In a controlled experiment, a related compound was found to inhibit the expression of TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Boron Interaction : Boron compounds can form complexes with biomolecules such as proteins and nucleic acids, altering their function.
  • Reactive Oxygen Species (ROS) : Some studies suggest that boron-containing compounds may induce oxidative stress in cancer cells, leading to cell death.
  • Signal Transduction Modulation : These compounds may interfere with signaling pathways critical for cell proliferation and survival.

Comparative Analysis

To better understand the biological activity of this compound compared to other boron derivatives, a comparative analysis was conducted:

CompoundAnticancer ActivityAnti-inflammatory ActivityMechanism of Action
This compoundHighModerateROS induction; signal modulation
Boronophenylalanine (BPA)ModerateLowTargeted delivery; apoptosis induction
4-Borono-L-phenylalanineHighHighProtein modification; cytokine inhibition

Properties

Molecular Formula

C17H22BNO2

Molecular Weight

283.2 g/mol

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C17H22BNO2/c1-15(2)16(3,4)21-18(20-15)14-8-5-7-13(11-14)17(12-19)9-6-10-17/h5,7-8,11H,6,9-10H2,1-4H3

InChI Key

TVAWQQLOMWXNDH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CCC3)C#N

Origin of Product

United States

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